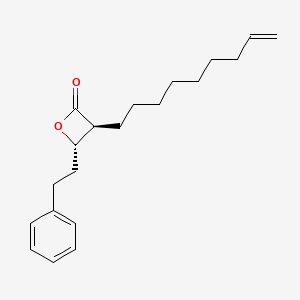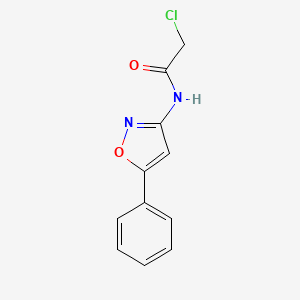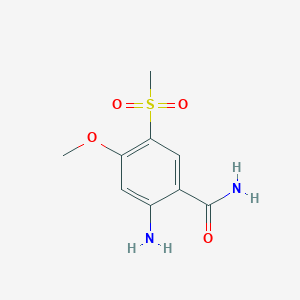![molecular formula C6Br2N4SSe B13168963 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole is a complex organic compound known for its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole typically involves the bromination of its parent heterocycle. This process is carried out under controlled conditions to ensure the selective bromination at the 4 and 8 positions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
化学反应分析
Types of Reactions
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in aromatic nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is also involved in cross-coupling reactions like Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nitrogen nucleophiles like morpholine and piperidine, with the reactions typically carried out in polar solvents under reflux conditions.
Cross-Coupling Reactions: These reactions often use palladium catalysts and bases such as potassium carbonate or cesium carbonate, with the reactions conducted under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various mono- and di-substituted derivatives, which can be further functionalized for use in different applications .
科学研究应用
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole has several scientific research applications:
作用机制
The mechanism of action of 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole primarily involves its electron-deficient nature, which allows it to participate in various electron transfer processes. This property makes it an effective component in optoelectronic devices, where it can facilitate charge transfer and improve device performance . The molecular targets and pathways involved in its action are related to its ability to interact with other electron-rich or electron-deficient species, depending on the specific application .
相似化合物的比较
Similar Compounds
4,8-Dibromo[1,2,5]thiadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole: Similar in structure but lacks the selenium atom, which can affect its electronic properties.
4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]oxadiazole: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
The presence of both selenium and sulfur atoms in 4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole imparts unique electronic properties that are not observed in its analogs. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and stability under various conditions .
属性
分子式 |
C6Br2N4SSe |
|---|---|
分子量 |
398.94 g/mol |
IUPAC 名称 |
2,8-dibromo-5λ4-thia-11-selena-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
InChI |
InChI=1S/C6Br2N4SSe/c7-1-3-4(10-13-9-3)2(8)6-5(1)11-14-12-6 |
InChI 键 |
VQWPEYUVHQEMLD-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C3=N[Se]N=C3C(=C1N=S=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)

![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)


![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)


![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)


![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)

